molecular formula C10H12O3S B14320415 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 112138-85-9

4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde

Katalognummer: B14320415
CAS-Nummer: 112138-85-9
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: DCVWCCVNXLMTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzaldehyde, featuring a methoxy group and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde typically involves the introduction of the methoxy and methylsulfanyl groups onto a benzaldehyde precursor. One common method is the reaction of 4-methoxybenzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzoic acid

    Reduction: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The methoxy and methylsulfanyl groups can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates through electronic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of these functional groups provides a distinct set of properties that can be exploited in various chemical and biological contexts .

Eigenschaften

CAS-Nummer

112138-85-9

Molekularformel

C10H12O3S

Molekulargewicht

212.27 g/mol

IUPAC-Name

4-methoxy-3-(methylsulfanylmethoxy)benzaldehyde

InChI

InChI=1S/C10H12O3S/c1-12-9-4-3-8(6-11)5-10(9)13-7-14-2/h3-6H,7H2,1-2H3

InChI-Schlüssel

DCVWCCVNXLMTBB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=O)OCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.